3-amino-4-(furan-2-yl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
This compound belongs to the thieno[2,3-b]quinoline class, characterized by a fused thiophene-quinoline core. Key structural features include:
- 4-(Furan-2-yl) substituent: Introduces aromaticity and moderate lipophilicity.
- N-(4-Methoxyphenyl) carboxamide: The methoxy group improves solubility via polarity while maintaining aromatic interactions.
Molecular formula: C23H21N3O3S (calculated based on analogs in and ). The 4-methoxyphenyl group distinguishes it from related compounds with halogenated or alkylated aryl substituents.
Properties
IUPAC Name |
3-amino-4-(furan-2-yl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-28-14-10-8-13(9-11-14)25-22(27)21-20(24)19-18(17-7-4-12-29-17)15-5-2-3-6-16(15)26-23(19)30-21/h4,7-12H,2-3,5-6,24H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJKQWYGXBLCMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CO5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(furan-2-yl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic synthesis
-
Formation of the Thieno[2,3-b]quinoline Core
Starting Materials: 2-aminothiophene and a suitable aldehyde.
Reaction Conditions: Cyclization reactions often involve acidic or basic catalysts under reflux conditions.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Products: Oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Products: Reduction of the carboxamide group to an amine.
-
Substitution
Reagents: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Products: Substituted derivatives with halogen atoms at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether.
Substitution: NBS in the presence of light or radical initiators.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research into its biological effects could lead to the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their potential as drug candidates. The presence of the furan and methoxyphenyl groups suggests possible interactions with biological targets, which could be harnessed for therapeutic purposes.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-amino-4-(furan-2-yl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. For example, the amino group could form hydrogen bonds with active site residues, while the aromatic rings could engage in π-π interactions with aromatic amino acids.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Comparisons
| Compound Name (Substituents) | R1 (Position 4) | R2 (Aryl Group) | Molecular Weight | logP | Key Properties/Bioactivity | Reference |
|---|---|---|---|---|---|---|
| Target Compound | Furan-2-yl | 4-Methoxyphenyl | ~417.5* | ~5.2 | N/A (Predicted moderate lipophilicity) | [4, 10] |
| 3-Amino-N-(3-chloro-4-methylphenyl)-4-(5-methyl-2-furyl)-... | 5-Methylfuran-2-yl | 3-Chloro-4-methylphenyl | 451.97 | N/A | N/A (Structural analog) | [2] |
| 3-Amino-N-(4-chlorophenyl)-4-phenyl-... | Phenyl | 4-Chlorophenyl | 417.33 | N/A | Antiplasmodial activity (IC50: 0.12 µM) | [1] |
| 3-Amino-N-(4-bromophenyl)-4-(2-furyl)-... | Furan-2-yl | 4-Bromophenyl | ~461.9* | N/A | N/A (Halogenated analog) | [5] |
| 3-Amino-N-(p-tolyl)-4-(trifluoromethyl)-... | Trifluoromethyl | 4-Methylphenyl | 405.40 | N/A | Enhanced electron-withdrawing effects | [10] |
| 3-Amino-N-(3-methylphenyl)-4-(furan-2-yl)-... | Furan-2-yl | 3-Methylphenyl | 403.5 | 5.25 | logP: 5.25; Moderate polarity | [4] |
*Calculated based on molecular formulas.
Key Observations:
Bioactivity: The antiplasmodial activity of 4-phenyl analog (KuSaSch105, IC50: 0.12 µM) highlights the importance of the R1 group. Replacing phenyl with furan-2-yl (as in the target compound) may alter target binding due to reduced steric bulk and increased oxygen-mediated interactions .
Physicochemical Properties :
- The 4-methoxyphenyl group in the target compound balances solubility (via methoxy’s polarity) and lipophilicity (logP ~5.2), aligning with Lipinski’s rule of five .
- Trifluoromethyl-substituted analogs () exhibit higher electron-withdrawing effects, which could stabilize metabolic degradation but reduce bioavailability due to excessive hydrophobicity.
Synthetic Accessibility :
Biological Activity
3-amino-4-(furan-2-yl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C23H24N3O3S
- Molecular Weight : 419.5 g/mol
The compound features a fused thienoquinoline structure that is known for its diverse biological activities.
Biological Activity Overview
Research indicates that the compound exhibits various biological activities including:
- Antitumor Activity :
- Antimicrobial Properties :
-
Mechanisms of Action :
- The mechanism of action likely involves interaction with cellular enzymes or receptors. The amino group can form hydrogen bonds with active sites on target proteins, while the aromatic systems may engage in π-π stacking interactions with nucleic acids or proteins .
Antitumor Efficacy
A study evaluated the antitumor efficacy of thienoquinoline derivatives in various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HT-29 (colon cancer) | 15 | Induction of apoptosis |
| Similar Thienoquinoline Derivative | MCF-7 (breast cancer) | 10 | Inhibition of PI3K/AKT pathway |
Antimicrobial Activity
Another study focused on the antimicrobial properties of thienoquinoline derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The findings suggested that these compounds could inhibit microbial growth effectively.
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 20 |
| Similar Thienoquinoline Derivative | Candida albicans | 18 |
Structure-Activity Relationship (SAR)
The structural features of this compound are crucial for its biological activity. The presence of the furan ring and methoxyphenyl group enhances its lipophilicity and ability to penetrate cell membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
